molecular formula C22H16BrN5O3 B11332788 1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(furan-2-ylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11332788
M. Wt: 478.3 g/mol
InChI Key: IHZMADDDVIRCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(4-BROMOPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a diverse array of functional groups, including a bromophenyl group, a benzoxazole ring, a furan ring, and a triazole ring

Preparation Methods

The synthesis of 1-[3-(4-BROMOPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.

    Attachment of the Furan Ring: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, to attach the furan ring to the benzoxazole core.

    Final Assembly: The final step involves the coupling of the triazole and benzoxazole intermediates to form the desired compound.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[3-(4-BROMOPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[3-(4-BROMOPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its diverse functional groups, which may interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.

Mechanism of Action

The mechanism of action of 1-[3-(4-BROMOPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays or molecular docking studies.

Comparison with Similar Compounds

Similar compounds to 1-[3-(4-BROMOPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE include:

    1-[3-(4-BROMOPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(THIOPHEN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: This compound features a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.

    1-[3-(4-CHLOROPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE: This compound has a chlorophenyl group instead of a bromophenyl group, which may affect its chemical reactivity and biological activity.

The uniqueness of 1-[3-(4-BROMOPHENYL)-2,1-BENZOXAZOL-5-YL]-N-[(FURAN-2-YL)METHYL]-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique properties and applications compared to its analogs.

Properties

Molecular Formula

C22H16BrN5O3

Molecular Weight

478.3 g/mol

IUPAC Name

1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-N-(furan-2-ylmethyl)-5-methyltriazole-4-carboxamide

InChI

InChI=1S/C22H16BrN5O3/c1-13-20(22(29)24-12-17-3-2-10-30-17)25-27-28(13)16-8-9-19-18(11-16)21(31-26-19)14-4-6-15(23)7-5-14/h2-11H,12H2,1H3,(H,24,29)

InChI Key

IHZMADDDVIRCDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Br)C(=O)NCC5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.